2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a methyl group, and a 1-methylpiperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a formamide derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 1-Methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrimidine ring with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]aniline: This compound shares the 1-methylpiperidin-4-yloxy group but lacks the trifluoromethyl and methyl groups on the pyrimidine ring.
1-Methyl-4-piperidin-4-yl-piperazine: This compound contains a similar piperidine moiety but differs in the overall structure and functional groups.
Uniqueness
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore in drug design. The combination of the pyrimidine core with the 1-methylpiperidin-4-yloxy group also contributes to its versatility in various applications.
Biological Activity
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with notable substituents:
- Trifluoromethyl group at position 6, enhancing lipophilicity and biological activity.
- Methyl group at position 2, which may influence the compound's interaction with biological targets.
- 1-Methylpiperidin-4-yloxy group at position 4, contributing to its pharmacological profile.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound modulates enzyme activities or receptor functions through binding at active or allosteric sites, thereby influencing signaling pathways associated with various physiological responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cells. The mechanism involves cell cycle arrest and the induction of late-stage apoptosis.
Table 1: Anticancer Activity of this compound
Cell Line | Apoptosis Induction (%) | Cell Cycle Arrest Phase |
---|---|---|
A549 | 42% late apoptosis | G0/G1 |
MiaPaCa-2 | 23% late apoptosis | S phase |
HCT-116 | 15% late apoptosis | G0/G1 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It shows promise as a potential treatment for central nervous system disorders due to its ability to cross the blood-brain barrier. The piperidine moiety may enhance its interaction with neurotransmitter receptors.
Case Studies
-
Study on Apoptotic Mechanisms : A study conducted on the efficacy of the compound in inducing apoptosis revealed that it significantly increased the percentage of cells in late apoptosis compared to controls, suggesting its potential as an anticancer agent.
- Findings : The compound activated caspase pathways leading to programmed cell death in treated cell lines.
- Neuroprotective Effects : Research exploring the neuroprotective properties indicated that the compound could mitigate neuronal damage in vitro, offering insights into its potential application in neurodegenerative diseases.
Properties
IUPAC Name |
2-methyl-4-(1-methylpiperidin-4-yl)oxy-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-8-16-10(12(13,14)15)7-11(17-8)19-9-3-5-18(2)6-4-9/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKMHVRYPINHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCN(CC2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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